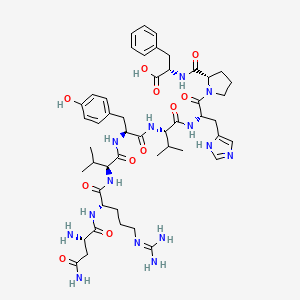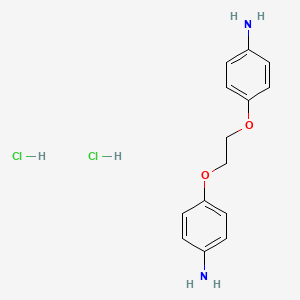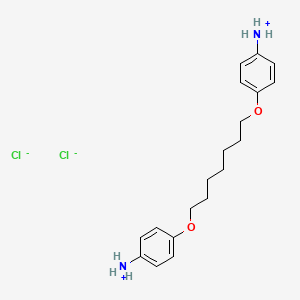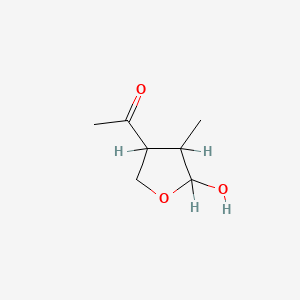
Botryodiplodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Botryodiplodin, also known as PSX 1 or cytostipin, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Botryodiplodin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, botryodiplodin is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
DNA-Protein Cross-Linking
Botryodiplodin, isolated from Penicillium roqueforti, induces DNA-protein cross-links in mammalian cells. The presence of a hydroxyl group at a specific position in the molecule is crucial for this action. The mechanism behind the formation of these cross-links has been a topic of study (Moulé et al., 1982). Additionally, botryodiplodin's ability to form such cross-links without causing DNA breaks during repair in mammalian cells is notable (Moulé & Darracq, 1984).
Genotoxic Properties
The genotoxic properties of botryodiplodin have been highlighted, showing its inhibition of cell metabolism at various stages, including replication, transcription, and translation. Its chemical reactions with amino-pyrimidines and amino-purines lead to the formation of specific compounds, which have been structurally studied (Renauld et al., 1985).
Chemical Synthesis
Research on the chemical synthesis of botryodiplodin has been extensive. Various methodologies, including intramolecular radical allylation and diastereoselective cyclization, have been explored for synthesizing botryodiplodin or its analogs (Nouguier et al., 1999), (Villar et al., 1999).
Biological Activities
Botryodiplodin exhibits various biological activities, such as antifungal, antibacterial, and insecticidal properties. Its unique structural features enable oligomerization to pigments and cross-linking agents, which might explain some of its biological effects. Notably, botryodiplodin is the only known simple ribose-analog toxin exhibiting such a wide range of activities (Shier et al., 2007).
Phytotoxic Effects
Botryodiplodin's phytotoxic effects, particularly in facilitating fungal root infection in plants like soybeans, have been documented. Its impact on various plant systems suggests a role in plant diseases, offering insights into its potential applications in agricultural research (Abbas et al., 2020).
Toxicological Research
Toxicological studies have isolated botryodiplodin as a major toxic metabolite from fungi such as Penicillium carneo-lutescens. These studies contribute to understanding its cytotoxic effects and potential implications for health (Fujimoto et al., 1980).
Eigenschaften
CAS-Nummer |
27098-03-9 |
|---|---|
Produktname |
Botryodiplodin |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-(5-hydroxy-4-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-4-6(5(2)8)3-10-7(4)9/h4,6-7,9H,3H2,1-2H3 |
InChI-Schlüssel |
CLYSZQBIUYRLNX-UHFFFAOYSA-N |
SMILES |
CC1C(COC1O)C(=O)C |
Kanonische SMILES |
CC1C(COC1O)C(=O)C |
Aussehen |
Solid powder |
melting_point |
50-52°C |
Andere CAS-Nummern |
27098-03-9 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-hydroxy-3-methyl-4-acetyltetrahydrofuran botriodiplodin botryodiplodin cytostipin PSX 1 PSX-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



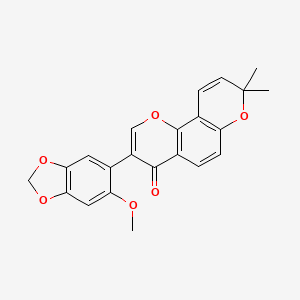
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
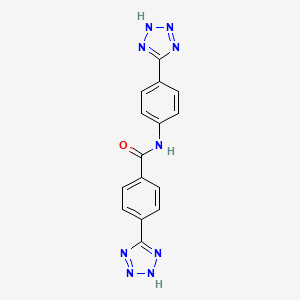

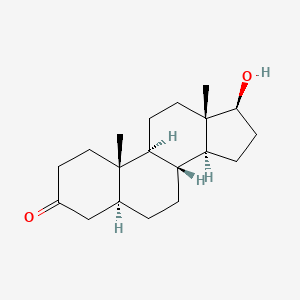
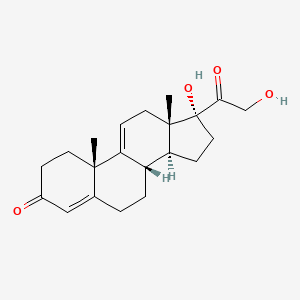


![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
